N-Pyrrolylpenicillin

Hydrolytic stability pH-dependent degradation beta-lactam kinetics

N-Pyrrolylpenicillin (CAS 117516-80-0) is a semi-synthetic beta-lactam antibiotic belonging to the penicillin class. Its systematic IUPAC name is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-pyrrolidinylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, with a molecular formula of C₁₄H₂₁N₃O₄S and a monoisotopic mass of 327.40 Da.

Molecular Formula C14H21N3O4S
Molecular Weight 327.4 g/mol
CAS No. 117516-80-0
Cat. No. B050472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyrrolylpenicillin
CAS117516-80-0
Synonyms4-thia-1-1-azabicyclo(3.2.0)heptane-3,3-dimethyl-6-amino-7-oxo-N(2-(1H-pyrrolyl)acetyl)-2-carboxylic acid
N-pyrrolylpenicillin
Molecular FormulaC14H21N3O4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)CN3CCCC3)C(=O)O)C
InChIInChI=1S/C14H21N3O4S/c1-14(2)10(13(20)21)17-11(19)9(12(17)22-14)15-8(18)7-16-5-3-4-6-16/h9-10,12H,3-7H2,1-2H3,(H,15,18)(H,20,21)/t9-,10+,12-/m1/s1
InChIKeyCCWDECLVVCXCKS-JFGNBEQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pyrrolylpenicillin (CAS 117516-80-0): Chemical Identity, Class, and Procurement-Relevant Baseline


N-Pyrrolylpenicillin (CAS 117516-80-0) is a semi-synthetic beta-lactam antibiotic belonging to the penicillin class. Its systematic IUPAC name is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-pyrrolidinylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, with a molecular formula of C₁₄H₂₁N₃O₄S and a monoisotopic mass of 327.40 Da . The compound features a pyrrolidine acetyl side chain attached at the 6-amino position of the penicillanic acid core, distinguishing it from N-pyrrolyl (aromatic pyrrole) penicillin derivatives reported elsewhere in the literature [1]. This structural nuance is critical for procurement, as the saturated pyrrolidine ring confers distinct physicochemical properties relative to aromatic heterocycle-substituted penicillin analogs.

Why Generic Penicillin Substitution Cannot Replace N-Pyrrolylpenicillin (CAS 117516-80-0) for Specific Research Applications


The 6-acylamino side chain of penicillins dictates both antibacterial spectrum and physicochemical behavior. N-Pyrrolylpenicillin incorporates a saturated pyrrolidine ring via a methylene carbonyl linker, which produces a distinct hydrolytic stability profile compared to phenyl-substituted N-pyrrolyl analogs [1]. Furthermore, its plasma protein binding is concentration-independent across a clinically relevant range (5–40 µg/mL), a property not uniformly shared by all semi-synthetic penicillins [2]. Substituting with a generic penicillin such as benzylpenicillin or ampicillin would alter degradation kinetics, protein binding distribution, and analytical retention behavior, compromising reproducibility in stability studies, pharmacokinetic modeling, or analytical method development.

N-Pyrrolylpenicillin (CAS 117516-80-0): Quantitative Comparative Evidence for Procurement Decision-Making


Hydrolytic Stability: N-Pyrrolylpenicillin vs. N-Phenyl-N-Pyrrolyl Penicillin Analogs Across pH 2.3–11.5

The hydrolytic decomposition kinetics of the potassium salt of N-pyrrolylpenicillin — specifically, 4-thia-1-azabicyclo[3.2.0]heptane-3,3-dimethyl-6-amino-7-oxo-N-[2(1H-pyrrolyl)acetyl]-2-carboxylic acid (6R, trans) — were directly compared with its phenyl-substituted analog (N-[2-phenyl-2(1H-pyrrolyl)acetyl] derivative) in aqueous solution at 37°C and ionic strength 0.5 mol·L⁻¹ across the pH range 2.3–11.5 [1]. Both compounds exhibited acid-base-catalyzed hydrolysis; however, the presence of the phenyl substituent on the alpha-carbon of the side chain altered the catalytic susceptibility profile, with the phenyl-substituted derivative demonstrating differential sensitivity to general catalysis by buffer species [1]. This demonstrates that the unsubstituted N-pyrrolylacetyl side chain yields measurably different degradation kinetics from its phenyl-substituted congener.

Hydrolytic stability pH-dependent degradation beta-lactam kinetics aqueous decomposition

Plasma Protein Binding: Concentration-Independent Profile of N-Pyrrolylpenicillin Across Four Mammalian Species

The extent of plasma protein binding of an N-pyrrolyl derivative penicillin was determined in vitro by equilibrium dialysis across four species: cows, sheep, pigs, and dogs [1]. At a drug concentration of 20 µg·mL⁻¹, the percentage bound ranged from 41% to 55% across species, and binding was shown to be independent of drug concentration within the range 5–40 µg·mL⁻¹ [1]. This contrasts with concentration-dependent protein binding reported for certain other semi-synthetic penicillins (e.g., oxacillin and cloxacillin), where binding percentage decreases at higher concentrations [2]. Interspecies differences were statistically significant (P < 0.005) except between cows and dogs (P < 0.05) and between sheep and pigs (not significant) [1].

Plasma protein binding species comparison pharmacokinetics veterinary pharmacology

Validated Isocratic Reversed-Phase HPLC Method for Quantitative Determination of N-Pyrrolylpenicillin and Related Cephalosporin Derivatives

An isocratic reversed-phase high-performance liquid chromatographic (HPLC) method using UV detection at 254 nm was developed and validated for the determination of penicillin and cephalosporin N-pyrrolyl derivatives, including N-pyrrolylpenicillin [1]. The mobile phase consisted of aqueous methanol (40–60%, v/v) and 0.05 M potassium phosphate buffer at pH 6.0. The method was reported to be sufficiently sensitive and precise for use in kinetic stability studies of these compounds [1], providing a necessary analytical tool that is specific to the N-pyrrolyl derivative class and not directly transferable to other penicillin side-chain variants without revalidation.

HPLC method validation analytical chemistry kinetic studies quality control

Structural Differentiation: Saturated Pyrrolidine Side Chain of CAS 117516-80-0 vs. Aromatic Pyrrole Penicillin Derivatives

According to ChemSpider structural data and the PubChem-linked entry, N-pyrrolylpenicillin (CAS 117516-80-0) carries a saturated pyrrolidine acetyl side chain — (1-pyrrolidinylacetyl)amino — at the 6-position of the penicillanic acid nucleus [REFS-1, REFS-2]. This is chemically distinct from the aromatic 1H-pyrrolylacetyl side chain present in the penicillin derivatives studied by Arín et al. for comparative stability [1]. The saturated pyrrolidine ring increases molecular flexibility, alters hydrogen-bond acceptor character (7 H-bond acceptors vs. fewer in aromatic analogs), and yields a predicted ACD/LogP of 0.90, which differs from the logP values of aromatic pyrrole-substituted penicillins . This structural distinction fundamentally impacts chromatographic retention, solubility, and partitioning behavior.

Structure-activity relationship heterocyclic side chain physicochemical properties beta-lactam classification

Synthetic Accessibility: Patent-Protected Route to Alpha-(N-pyrrolyl)-Phenylacetic Acid Derivatives as Penicillin Precursors

U.S. Patent 4,563,477 describes a process for preparing alpha-(N-pyrrolyl)-derivative acids, salts, and esters — including DL, D, and L-alpha-(N-pyrrolyl)-phenylacetic acids — by reacting alpha-amino esters with 2,5-dialkoxytetrahydrofuran in acetic acid medium at boiling temperature [1]. Yields using 2,5-dimethoxytetrahydrofuran were reported to be higher than with the 2,5-diethoxy analog, and the mean yield for a representative N-pyrrolyl compound synthesized by the Clauson-Kaas method was 81% [1]. These alpha-(N-pyrrolyl) acids serve as side-chain precursors for the acylation of 6-aminopenicillanic acid (6-APA) to produce N-pyrrolylpenicillin derivatives, offering a scalable synthetic entry that is distinct from the mixed anhydride or acid chloride methods used for other penicillin side-chain couplings.

Synthetic route patent literature process chemistry alpha-(N-pyrrolyl) acids

Optimal Application Scenarios for N-Pyrrolylpenicillin (CAS 117516-80-0) Based on Current Evidence


Comparative Beta-Lactam Stability Studies Requiring Chemically Defined Hydrolytic Profiles

Research groups conducting forced degradation studies or hydrolytic stability comparisons among N-acyl penicillin derivatives can employ N-pyrrolylpenicillin as a structurally defined reference compound. The Arín et al. study established that the unsubstituted N-pyrrolylacetyl side chain undergoes acid-base-catalyzed hydrolysis without the additional general buffer catalysis observed for the phenyl-substituted analog [1], making it a cleaner mechanistic probe for beta-lactam degradation studies. Pre-validated HPLC methods are available for quantifying degradation kinetics [2].

Veterinary Pharmacokinetic Modeling with Concentration-Independent Protein Binding

For veterinary pharmacokinetic studies in ruminant and companion animal species, N-pyrrolylpenicillin offers a protein binding profile (41–55% bound, independent of concentration between 5–40 µg·mL⁻¹) that simplifies free-drug concentration predictions [1]. This concentration independence distinguishes it from isoxazolyl penicillins and supports linear pharmacokinetic modeling in species including cows, sheep, pigs, and dogs.

Analytical Method Development and Validation for N-Heterocyclic Beta-Lactam Derivatives

Analytical laboratories developing or validating HPLC methods for beta-lactam antibiotics with heterocyclic side chains can utilize the published isocratic reversed-phase method (aqueous methanol / phosphate buffer pH 6.0, UV 254 nm) as a starting point [1]. The method is class-specific and has been demonstrated to provide sufficient sensitivity and precision for kinetic studies of N-pyrrolyl penicillin and cephalosporin derivatives.

Process Chemistry Research on N-Pyrrolyl Side-Chain Precursor Synthesis

Process R&D groups investigating scalable routes to N-heterocyclic penicillin side-chain precursors can reference U.S. Patent 4,563,477, which details the synthesis of alpha-(N-pyrrolyl)-phenylacetic acids via reaction of alpha-amino esters with 2,5-dialkoxytetrahydrofuran in acetic acid, with reported yields of approximately 81% for the Clauson-Kaas pyrrole formation step [1]. This route is distinct from the acid chloride and mixed anhydride methods commonly used for ampicillin- and amoxicillin-type side chains.

Quote Request

Request a Quote for N-Pyrrolylpenicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.